7-(Benzyloxy)quinazolin-4(1H)-one
Description
Overview of Quinazolinone as a Privileged Scaffold in Medicinal Chemistry
In the field of medicinal chemistry, the quinazolinone moiety is widely regarded as a "privileged scaffold." nih.govresearchgate.net This term denotes a molecular framework that is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities. bohrium.com The versatility of the quinazolinone core allows for structural modifications and functionalization, which further enhances its appeal in drug discovery. bohrium.com
Quinazolinone derivatives have been shown to exhibit a wide array of biological effects, including:
Anticancer bohrium.commdpi.com
Anti-inflammatory mdpi.comnih.gov
Antimicrobial and Antibacterial nih.govresearchgate.netmdpi.com
Antiviral researchgate.netmdpi.com
Antifungal researchgate.netmdpi.com
Anticonvulsant nih.gov
Antioxidant researchgate.netmdpi.com
Antimalarial researchgate.netnih.gov
Anti-obesity nih.gov
The development of numerous drugs is based on this scaffold, and extensive research has been conducted on its derivatives. bohrium.com For instance, linking certain moieties to the quinazolinone core can result in potent anticancer and antibacterial agents. bohrium.com The therapeutic potential of quinazoline (B50416) and quinazolinone-based compounds is vast, with many recent patents focusing on their anticancer properties. bohrium.com
The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis reactions, combined with the tautomeric effects that enhance its reactivity, makes it a highly attractive starting point for developing new therapeutic agents. researchgate.net The ability to easily decorate the scaffold at various positions allows for the generation of large libraries of compounds for screening and the study of structure-activity relationships (SAR). researchgate.net
Significance of the 7-(Benzyloxy)quinazolin-4(1H)-one Motif in Contemporary Drug Discovery
The this compound motif, and its closely related analogues, are significant as key intermediates in the synthesis of more complex and biologically active molecules. chemimpex.comchemimpex.com The introduction of a benzyloxy group at the 7-position of the quinazolinone scaffold can influence the compound's properties and biological activity.
Research has highlighted the importance of related structures, such as 7-(Benzyloxy)-6-methoxy-3H-quinazolin-4-one, as versatile intermediates in organic synthesis for the creation of novel therapeutic agents. chemimpex.com This particular derivative is noted for its utility in the development of anticancer and anti-inflammatory drugs. chemimpex.com Its favorable solubility and stability make it a valuable tool in laboratory settings for drug discovery. chemimpex.com
Furthermore, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) has been documented as a crucial step in the production of Vandetanib, an anticancer drug. atlantis-press.comresearchgate.net This underscores the role of the 7-benzyloxy-substituted quinazoline core as a foundational element for targeted cancer therapies. The benzyloxy group in such compounds can enhance solubility and bioavailability, which are critical properties for drug formulation. chemimpex.com
The study of benzylation reactions of quinazolin-4-one indicates that this process can enhance the biological potential and introduce structural diversity to the molecule. cyberleninka.ru The ability to modify the quinazolinone scaffold, such as through the addition of a benzyloxy group, is a key strategy in the rational design of new and more effective drugs. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
7-phenylmethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15-13-7-6-12(8-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMWNYKFWBNOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621788 | |
| Record name | 7-(Benzyloxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193002-14-1 | |
| Record name | 7-(Benzyloxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(benzyloxy)-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structure Activity Relationship Sar Studies of 7 Benzyloxy Quinazolin 4 1h One Derivatives
Impact of Substitutions on Biological Efficacy
The biological activity of the 7-(benzyloxy)quinazolin-4(1H)-one scaffold is profoundly influenced by the nature and position of various substituents. Modifications to the quinazolinone core, the benzyloxy moiety, and other positions on the heterocyclic system can dramatically alter potency and selectivity.
Systematic Analysis of Aryl and Heteroaryl Substituents
Substitutions on the quinazolinone ring system are critical determinants of biological activity. The introduction of different aryl and heteroaryl groups at key positions has been a major focus of medicinal chemistry efforts to optimize efficacy.
For antibacterial activity, a systematic study of 2-substituted quinazolin-4(1H)-ones found that when position 2 is substituted with a phenyl ring, small electron-withdrawing groups in the para position, such as nitro (NO₂), fluoro (F), chloro (Cl), and cyano (CN), are favored. acs.org The nitrile and alkynyl-substituted compounds proved to be the most potent against S. aureus. acs.org Conversely, bulky groups like trifluoromethyl (CF₃) or isopropyl were not well tolerated. acs.org While an unsubstituted phenyl ring was acceptable, replacement with a cyclohexyl group led to a significant reduction in activity. acs.org Heterocyclic replacements such as 1,3-benzodioxole (B145889) and 4-pyridine maintained activity, whereas a furan (B31954) ring was detrimental. acs.org
In the context of anticancer agents, specifically as Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore. nih.govnih.gov For these derivatives, substitutions on the quinazoline (B50416) ring at positions 6 and 7 with electron-donating groups significantly enhance potency. The 6,7-dimethoxy derivative is a particularly potent and selective inhibitor of EGFR. nih.gov Further research into 2,4,6-trisubstituted quinazolines showed that an iodo-group at the C-6 position was detrimental to antimicrobial activity. nih.gov
Modifications at the N-3 position also play a crucial role. For anticonvulsant activity, the presence of a 2-aminophenyl group at position 3 was found to increase efficacy. nih.gov For anticancer activity against various cell lines, a range of 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized, with some compounds showing potent inhibitory activity against EGFR. nih.gov For instance, a compound bearing a 4-chlorophenyl group at N-3 and a thioacetohydrazide side chain at C-2 displayed superior antiproliferative activity. nih.gov
The data suggests that for a hypothetical this compound derivative, the introduction of a small, electron-withdrawing aryl or heteroaryl group at the C-2 position could be favorable for antibacterial activity, while substitutions at the N-3 and C-4 positions would be critical for tuning anticancer or anticonvulsant properties.
Influence of Aminoalkoxy and Other Linker Groups
The introduction of flexible linker groups, particularly at the C-7 position, is a key strategy for modulating the biological activity of quinazolinone derivatives, primarily by allowing for optimal interactions with target proteins. The 7-benzyloxy group itself can be considered a simple alkoxy linker.
Studies on 6,7-disubstituted quinazolines as EGFR inhibitors have shown that the length of alkoxy linkers is critical. The introduction of morpholine (B109124) alkoxy groups at these positions increased antiproliferative activity, with derivatives having three-carbon linkers showing 7.5-fold higher activity than those with shorter two-carbon chains. nih.gov This is attributed to the longer chain enabling the formation of an additional hydrogen bond with the Lys745 residue in the EGFR kinase domain. nih.gov However, in another series of 4-anilino-quinazoline derivatives, compounds with a two-carbon bridge were more potent than those with a three-carbon linker due to a more favorable binding mode. nih.gov
For dual EGFR/VEGFR-2 inhibitors, a series of 4-anilino-quinazolines with a 3-nitro-1,2,4-triazole (B13798) motif attached to the C-7 position revealed that a longer four-carbon linker between the quinazoline core and the triazole moiety was optimal for inhibitory activity. nih.gov Furthermore, the incorporation of basic side chains at the C-7 position of 4-anilinoquinazolines has been shown to produce potent, nanomolar inhibitors of KDR (VEGF receptor 2). acs.org These basic side chains, such as those containing a methylpiperidine moiety, also markedly improve aqueous solubility compared to neutral analogues. acs.orgresearchgate.netnih.gov
These findings highlight the importance of the linker's length, flexibility, and chemical nature at the C-7 position. For derivatives of this compound, modifying the benzyloxy group to a longer or more complex aminoalkoxy chain is a viable strategy to enhance potency and target selectivity.
Stereochemical and Conformational Effects on Molecular Activity
Molecular modeling studies on quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13) have revealed the importance of a specific "U-shaped" conformation for activity. Analysis of active compounds showed that this particular conformation allows for optimal fitting within the active site of the enzyme. A downward shift of the quinazolinone ring, altering this conformation, resulted in the loss of key electrostatic interactions with residues like Met253 and Lys249, leading to decreased inhibitory activity. nih.gov
While systematic studies comparing the biological activities of different enantiomers (R vs. S) of chiral this compound derivatives are not widely available, the synthesis of stereochemically defined compounds is an area of active research. For instance, a nickel-catalyzed allylation method has been developed for the stereoselective synthesis of homoallylic amines from imines, including quinazolinones. This process yields products with high levels of diastereoselectivity, demonstrating a viable route to producing single stereoisomers for biological evaluation. acs.org
The orientation of substituents can also have a profound effect. In a series of 3-phenylquinazolinones, the melting points, which can reflect intermolecular packing and conformation, were found to correlate with the position of halo-substituents (ortho < meta < para), suggesting that the geometry of these interactions influences the solid-state structure. researchgate.net These observations underscore that both the specific chirality at a stereocenter and the molecule's preferred conformation are key factors governing its biological profile.
Pharmacophoric Requirements for Specific Target Interactions
A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For quinazolinone derivatives, distinct pharmacophoric models have been elucidated for different biological targets.
EGFR Kinase Inhibitors: The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibition. Key interactions include the formation of a hydrogen bond between the N-1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793) in the hinge region of the ATP binding site. nih.gov A conserved water molecule often mediates another hydrogen bond between the N-3 atom and a threonine residue (Thr766 or Thr830). nih.gov Substitutions at the C-6 and C-7 positions with groups like methoxy (B1213986) or longer alkoxy chains can access additional binding pockets to enhance affinity. nih.gov
MMP-13 Inhibitors: For MMP-13 inhibition, a 3D-QSAR study identified a pharmacophore model where electrostatic, hydrophobic, and hydrogen-bond acceptor fields are the primary determinants of activity. Key interactions involve hydrogen bonding and electrostatic interactions with residues such as Ala238, Thr245, Thr247, and Met253 within the enzyme's active site. nih.gov The aforementioned U-shaped conformation is a critical component of this pharmacophore. nih.gov
NF-κB Pathway Inhibitors: In the context of anti-inflammatory activity through inhibition of the NF-κB pathway, molecular docking studies of quinazolinone derivatives have identified a different set of key interactions. The imine moiety of the pyrimidine (B1678525) ring can interact with Asp239 via hydrogen bonding, while the aromatic and pyrimidine rings engage in electrostatic interactions with His141. nih.gov Additionally, π-π and π-alkyl interactions with residues like Lys241 and Tyr57 contribute to binding. nih.gov
These examples demonstrate that the this compound core can be adapted to fit the pharmacophoric requirements of diverse targets by modifying the substituents at various positions to achieve the necessary pattern of hydrogen bond donors/acceptors, hydrophobic regions, and electrostatic interactions.
Compound Name Reference Table
| Compound Name Mentioned in Article |
| This compound |
| 4-Anilinoquinazoline |
| Quinazolin-4(1H)-one |
| 3-Phenylquinazolinone |
| Homoallylic amine |
| 1,3-Benzodioxole |
| 4-Pyridine |
| Furan |
| Cyclohexyl |
| 3-Nitro-1,2,4-triazole |
| Methylpiperidine |
Interactive Data Tables of Biological Activity
Table 1: Antibacterial Activity of 2-Substituted Quinazolin-4(1H)-one Derivatives
| Compound | R1 (at C2) | R2 (on Phenyl Ring) | MIC vs. S. aureus (μg/mL) acs.org |
|---|---|---|---|
| 1 | (E)-2-Phenylvinyl | 4-NO₂ | 1 |
| 5 | (E)-2-Phenylvinyl | 4-F | 2 |
| 8 | (E)-2-Phenylvinyl | 4-Cl | 1 |
| 10 | (E)-2-Phenylvinyl | 4-CH₃ | 2 |
| 12 | (E)-2-Phenylvinyl | 4-Isopropyl | >16 |
| 14 | (E)-2-Phenylvinyl | 4-OCH₃ | 2 |
| 15 | (E)-2-Phenylvinyl | 4-CN | 0.03 |
| 16 | (E)-2-Phenylvinyl | 4-Alkynyl | 0.003 |
| 19 | (E)-2-Phenylvinyl | H | 4 |
| 23 | (E)-2-Cyclohexylvinyl | - | 32 |
Biological Evaluation and Pharmacological Target Profiling of 7 Benzyloxy Quinazolin 4 1h One Analogues
Anti-Cancer and Anti-Proliferative Activities
Quinazolinone derivatives have demonstrated significant potential in oncology by targeting various key pathways involved in cancer cell growth and proliferation.
Inhibition of Protein Tyrosine Kinases (e.g., EGFR, HER2, VEGFR, c-Src, CDK2)
The quinazoline (B50416) core is a well-established pharmacophore for inhibitors of protein tyrosine kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Analogues of 7-(benzyloxy)quinazolin-4(1H)-one have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. nih.govnih.gov Gefitinib and erlotinib (B232), both containing the quinazoline scaffold, are notable examples of EGFR inhibitors used in the treatment of non-small cell lung cancer. researchgate.net Research has focused on designing novel quinazolinone derivatives to overcome acquired resistance to existing EGFR inhibitors. researchgate.net For instance, a series of 3-methyl-quinazolinone derivatives were synthesized and evaluated for their antitumor activity, with some compounds showing high potency against wild-type EGFR. nih.gov Molecular docking studies have helped in understanding the binding modes of these inhibitors within the ATP-binding site of the EGFR kinase domain. nih.govnih.gov
The inhibitory activity of quinazolinone analogues extends to other members of the ErbB family, such as Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Some synthesized quinazolin-4(3H)-one derivatives have exhibited potent inhibitory activity against HER2, with IC50 values comparable to the known inhibitor lapatinib. nih.gov This dual inhibition of EGFR and HER2 is a desirable characteristic in cancer therapy. ekb.eg
Vascular Endothelial Growth Factor Receptor (VEGFR) is another critical target in cancer therapy due to its role in angiogenesis. Quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors. researchgate.netekb.egnih.gov A series of novel quinazoline derivatives were designed and synthesized, with some showing superior VEGFR-2 inhibitory activity compared to the reference drug sorafenib. ekb.eg Docking studies revealed that these compounds effectively bind to key amino acids in the VEGFR-2 active site. ekb.eg
The c-Src tyrosine kinase, a non-receptor tyrosine kinase, is also a target for quinazoline-based inhibitors. A series of 5,7-disubstituted quinazolines have been synthesized and evaluated as c-Src kinase inhibitors, with some compounds demonstrating highly potent inhibition. nih.gov
Furthermore, quinazolin-4(3H)-one derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov Several synthesized compounds showed significant inhibitory activity against CDK2, with some exhibiting IC50 values comparable to the known inhibitor roscovitine. nih.gov These findings suggest that quinazolinone analogues can induce cell cycle arrest, contributing to their anti-proliferative effects. nih.gov
Table 1: Inhibitory Activity of Selected Quinazolinone Analogues against Protein Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2i | CDK2 | 0.173 ± 0.012 | nih.gov |
| Compound 3i | CDK2 | 0.177 ± 0.032 | nih.gov |
| Roscovitine | CDK2 | 0.64 | nih.gov |
| Compound 6b | CDK2 | 0.67 | nih.gov |
| Compound 2i | HER2 | 0.128 ± 0.024 | nih.gov |
| Compound 3i | HER2 | 0.079 ± 0.015 | nih.gov |
| Lapatinib | HER2 | 0.078 ± 0.015 | nih.gov |
| Compound 5k | EGFRwt-TK | 0.010 | nih.gov |
| Compound 18d | VEGFR-2 | 0.340 ± 0.04 | ekb.eg |
| Sorafenib | VEGFR-2 | 0.588 ± 0.06 | ekb.eg |
Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Hypoxia is a common feature of solid tumors and is associated with tumor progression and resistance to therapy. The transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is a key mediator of the cellular response to hypoxia. nih.gov Quinazolin-4-one derivatives have been identified as inhibitors of the HIF-1α transcriptional pathway. nih.gov A high-throughput screen identified a quinazolin-4-one compound as an inhibitor of HIF-1α. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of analogues with improved potency. nih.gov Western blot analysis has confirmed the ability of these compounds to inhibit the accumulation of HIF-1α protein. nih.gov
Interference with Tubulin Dynamics and Microtubule Assembly
The microtubule network is a critical component of the cytoskeleton and plays a vital role in cell division, making it an attractive target for anti-cancer drugs. Several quinazolin-4(3H)-one derivatives have been shown to interfere with tubulin polymerization. nih.govresearchgate.netnih.gov A study of two families of 2,3-dihydroquinazoline-4(1H)-ones and quinazolin-4(3H) ones revealed that these compounds are broad-spectrum cytotoxic agents. nih.gov Molecular modeling studies have shown that these compounds can dock into the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net Certain analogues were found to inhibit microtubule formation, leading to cell cycle arrest in the G2/M phase. nih.govresearchgate.net For example, compound Q19, a quinazoline derivative, demonstrated potent antiproliferative activity against the HT-29 colon cancer cell line with an IC50 value of 51 nM and was found to effectively inhibit microtubule polymerization. researchgate.net
Table 2: Effect of Quinazolinone Analogues on Tubulin Polymerization
| Compound ID | Activity | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 39 | Tubulin Polymerization Inhibitor | HT29, U87, A2780, H460, BE2-C | <0.05 | nih.gov |
| Compound 64 | Tubulin Polymerization Inhibitor | Multiple | Sub-micromolar | nih.gov |
| Compound Q19 | Tubulin Polymerization Inhibitor | HT-29 | 0.051 | researchgate.net |
Targeting of Poly(ADP-ribose) Polymerase (PARP) Enzymes
Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair and have emerged as important targets in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. nih.gov A novel series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives have been identified as potent PARP-1 inhibitors. researchgate.net Extensive SAR studies have led to the discovery of amide derivatives with low nanomolar inhibitory activity against PARP-1. researchgate.net Additionally, quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of both PARP-1 and PARP-2. researchgate.net One such compound, Cpd36, demonstrated remarkable enzymatic activity against PARP-1 and PARP-2 with IC50 values of 0.94 nM and 0.87 nM, respectively. researchgate.net
Table 3: Inhibitory Activity of Quinazolinone Analogues against PARP
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Cpd36 | PARP-1 | 0.94 | researchgate.net |
| Cpd36 | PARP-2 | 0.87 | researchgate.net |
| NU-1025 | PARP | 400 |
Anti-Viral Activities
Beyond their anti-cancer properties, quinazolinone analogues have also been explored for their potential as anti-viral agents.
Inhibition of SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of anti-COVID-19 drugs. nih.govresearchgate.net A series of nonpeptidic, noncovalent quinazolin-4-one inhibitors of SARS-CoV-2 Mpro have been identified through a scaffold hopping strategy from baicalein. researchgate.net One compound, C7, exhibited superior inhibitory activity against SARS-CoV-2 Mpro compared to baicalein, with an IC50 value of 0.085 µM. nih.govresearchgate.netnih.gov This compound also demonstrated effective inhibition of viral replication in SARS-CoV-2-infected Vero E6 cells. nih.govresearchgate.netnih.gov Further computational studies, including 3D-QSAR and molecular dynamics simulations, have been employed to design and optimize novel quinazolin-4-one derivatives as SARS-CoV-2 Mpro inhibitors.
Table 4: Inhibitory Activity of Quinazolinone Analogues against SARS-CoV-2 Mpro
| Compound ID | Target Enzyme | IC50 (µM) | Antiviral Activity (EC50, µM in Vero E6 cells) | Reference |
|---|---|---|---|---|
| C7 | SARS-CoV-2 Mpro | 0.085 ± 0.006 | 1.10 ± 0.12 | nih.govresearchgate.net |
| Baicalein | SARS-CoV-2 Mpro | 0.966 ± 0.065 | 5.15 ± 1.64 | nih.govresearchgate.net |
| Compound 19 | SARS-CoV-2 Mpro | 1.372 ± 0.047 | - | researchgate.net |
Modulation of Central Nervous System Receptors and Pathways
Quinazolinone derivatives have demonstrated significant activity within the central nervous system, interacting with key receptors involved in neurotransmission.
The metabotropic glutamate (B1630785) receptor 7 (mGlu7), a class C G protein-coupled receptor (GPCR), is widely distributed in brain regions associated with emotion, cognition, and reward. It primarily acts as a heteroreceptor on GABAergic terminals, regulating the release of GABA, the principal inhibitory neurotransmitter in the brain. Negative allosteric modulators (NAMs) of mGlu7 can facilitate GABA release, thereby controlling glutamatergic excitation.
In the quest for novel mGlu7 NAMs, a library of compounds was screened, and the quinazolinone chemotype was identified as a source of active molecules. nih.govnih.gov One notable derivative, ALX-171, demonstrated an IC50 of 6.14 µM for the human mGlu7 receptor and showed selectivity over other group III mGlu receptors like mGlu4 and mGlu8. nih.govnih.gov This compound exhibited an antipsychotic-like activity profile in preclinical models, suggesting the therapeutic potential of quinazolin-4-one derivatives in conditions such as schizophrenia. nih.govnih.gov
Table 1: Activity of Quinazolin-4-one Analogue at mGlu7 Receptor
| Compound | Target | Activity | IC50 (µM) | Reference |
| ALX-171 | mGlu7 | NAM | 6.14 | nih.govnih.gov |
IC50: Half maximal inhibitory concentration; mGlu7: Metabotropic Glutamate Receptor 7; NAM: Negative Allosteric Modulator.
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and a crucial target for therapies aimed at reducing neuronal excitability. semanticscholar.org While direct studies on this compound's interaction with GABA receptors are limited, the broader class of quinazolinone derivatives has been shown to modulate GABAergic systems. For instance, certain triterpenoids have been identified as positive modulators of α1β2γ2L GABA-A receptors, an effect that is antagonized by flumazenil, suggesting a mechanism of action involving the benzodiazepine (B76468) binding site. semanticscholar.orgnih.gov This line of research supports the potential for quinazolinone-based structures to be developed as modulators of GABA-A receptors, which could contribute to their CNS effects.
The modulatory effects of quinazolinone derivatives on neuronal excitability translate into demonstrable anticonvulsant properties in preclinical models. A series of 1-substituted-7-benzyloxy-4,5-dihydro- nih.govCurrent time information in Brisbane, AU.researchgate.nettriazolo[4,3-a]quinolines, which are structurally related to the core subject, were synthesized and evaluated for their anticonvulsant activity. nih.gov
The evaluation was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) tests. The unsubstituted compound in the series, 7-benzyloxy-4,5-dihydro- nih.govCurrent time information in Brisbane, AU.researchgate.nettriazolo[4,3-a]quinoline, was identified as the most potent, with ED50 values of 17.3 mg/kg in the MES test and 24 mg/kg in the scMet test. nih.gov Another analogue, 1-phenyl-7-benzyloxy-4,5-dihydro- nih.govCurrent time information in Brisbane, AU.researchgate.nettriazolo[4,3-a]quinoline, was noted for its safety profile. nih.gov
Table 2: Anticonvulsant Activity of 7-Benzyloxy-4,5-dihydro- nih.govCurrent time information in Brisbane, AU.researchgate.nettriazolo[4,3-a]quinoline Analogues
| Compound | MES ED50 (mg/kg) | scMet ED50 (mg/kg) | Reference |
| 7-benzyloxy-4,5-dihydro- nih.govCurrent time information in Brisbane, AU.researchgate.nettriazolo[4,3-a]quinoline | 17.3 | 24 | nih.gov |
ED50: Median effective dose; MES: Maximal Electroshock Test; scMet: Subcutaneous Pentylenetetrazol Test.
Immunomodulatory and Anti-Inflammatory Effects
Beyond the central nervous system, analogues of this compound have shown promise as modulators of the immune system, primarily through their action on enzymes and receptors involved in inflammatory pathways.
Phosphodiesterase 7 (PDE7) is a high-affinity enzyme specific for cyclic adenosine (B11128) monophosphate (cAMP), a second messenger crucial for cell signaling. researchgate.net PDE7 is expressed in immune and proinflammatory cells, making it an attractive target for anti-inflammatory therapies. researchgate.netresearchgate.netfrontiersin.org Inhibition of PDE7 leads to increased intracellular cAMP levels, which can suppress inflammatory responses.
Quinazoline derivatives have been identified as potent PDE7 inhibitors. researchgate.netnih.gov For example, the quinazoline compound TC3.6 has been shown to be an effective anti-inflammatory agent in a preclinical model of experimental autoimmune encephalomyelitis (EAE). nih.gov Its efficacy was comparable to the well-known PDE4 inhibitor, Rolipram. nih.gov Mechanistically, TC3.6 was found to reduce perivascular infiltrates in the central nervous system, decrease T-cell proliferation, and lower levels of the pro-inflammatory cytokine IL-17, while increasing the expression of the regulatory T-cell marker Foxp3. nih.gov
A variety of substituted 4-hydrazinoquinazoline (B1199610) and fused triazoloquinazoline derivatives have been synthesized and evaluated for their PDE7A inhibitory activity. frontiersin.org Several compounds from these series exhibited good potency, highlighting the potential of the quinazoline scaffold for the development of novel anti-inflammatory agents targeting PDE7. researchgate.netfrontiersin.org
Table 3: Effects of Quinazoline-based PDE7 Inhibitor in EAE Model
| Compound | Effect on EAE | Key Mechanisms | Reference |
| TC3.6 | Prevention of clinical signs | Reduced CNS infiltration, Reduced T-cell proliferation, Decreased IL-17, Increased Foxp3 | nih.gov |
CNS: Central Nervous System; EAE: Experimental Autoimmune Encephalomyelitis; IL-17: Interleukin-17.
Histamine (B1213489) receptors, particularly the H1 and H4 subtypes, play significant roles in inflammatory and immune responses. A scaffold hopping approach based on in silico models led to the discovery and optimization of quinazoline-containing compounds as histamine H4 receptor (H4R) inverse agonists. nih.gov
Notably, compounds such as VUF10499 and VUF10497 were identified as potent human H4R inverse agonists with pKi values of 8.12 and 7.57, respectively. nih.gov A significant finding was that these compounds also displayed considerable affinity for the human histamine H1 receptor (H1R), positioning them as a novel class of dual-action H1R/H4R ligands. nih.gov This dual activity could offer enhanced therapeutic benefits in inflammatory conditions. Furthermore, these quinazoline derivatives demonstrated anti-inflammatory properties in in vivo models. nih.gov The desensitization of the H1 receptor has been shown to be dependent on extracellular calcium. nih.gov
Table 4: Activity of Quinazoline Analogues at Histamine Receptors
| Compound | Target | Activity | pKi | Reference |
| VUF10499 | hH4R | Inverse Agonist | 8.12 | nih.gov |
| VUF10497 | hH4R | Inverse Agonist | 7.57 | nih.gov |
hH4R: human Histamine H4 Receptor; pKi: negative logarithm of the inhibition constant.
Other Notable Biological Activities (e.g., Antimicrobial, Antimalarial)
Beyond their primary pharmacological targets, analogues of this compound have demonstrated a wide range of other significant biological activities, particularly in the realms of antimicrobial and antimalarial research. The quinazolinone scaffold is a versatile pharmacophore that has been extensively explored for the development of new therapeutic agents.
The antimicrobial potential of quinazolinone derivatives has been a subject of intense investigation. These compounds have shown efficacy against a variety of pathogenic microorganisms, including bacteria and fungi. nih.govbiomedpharmajournal.org The mechanism of action for their antibacterial effects is thought to involve the inhibition of essential cellular processes in bacteria. For instance, some quinazolinone derivatives have been suggested to interfere with the synthesis of the bacterial cell wall by inhibiting transpeptidase, a penicillin-binding protein (PBP), which is crucial for the formation of peptidoglycan. eco-vector.com This leads to the disruption of the cell wall integrity and ultimately, bacterial cell death.
Research has highlighted that the nature and position of substituents on the quinazolinone ring play a crucial role in determining the antimicrobial spectrum and potency. For example, the introduction of a naphthyl radical or an amide group has been shown to enhance activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Furthermore, certain 2,3-disubstituted (3H)-quinazolinone derivatives have exhibited mild to high antibacterial effects, particularly against Gram-negative bacteria. nih.gov The antimicrobial activity of quinazolinone derivatives has been evaluated against various strains, with some compounds showing promising results.
In addition to their antibacterial properties, quinazolinone analogues have emerged as a promising class of antimalarial agents. scialert.net The natural product febrifugine, which contains a quinazolinone moiety, has long been known for its antimalarial properties and has inspired the synthesis of numerous analogues. nih.gov Studies have shown that the 4-quinazolinone core is a key structural feature for antimalarial activity. nih.gov
The development of resistance to conventional antimalarial drugs has necessitated the search for new and effective therapeutic agents, and quinazolinone derivatives have shown potential in this regard. nih.gov In vivo studies using murine models infected with Plasmodium berghei have demonstrated the significant antimalarial activity of several 2,3-disubstituted-4(3H)-quinazolinone derivatives. nih.gov These compounds exhibited substantial parasite suppression, with some analogues showing efficacy comparable to or even better than standard antimalarial drugs. nih.gov The exploration of quinazolinone-2-carboxamide derivatives has also led to the discovery of potent inhibitors of P. falciparum with in vivo efficacy. acs.orgacs.org
In-Depth Analysis of this compound Reveals Scant Mechanistic Data in Scientific Literature
A thorough review of available scientific literature and chemical databases indicates that while the quinazolin-4-one scaffold is a cornerstone in modern medicinal chemistry for developing targeted therapeutics, detailed molecular mechanism of action studies for the specific compound, this compound, are not extensively reported. This particular derivative is more frequently cited as a chemical intermediate for the synthesis of more complex, biologically active molecules rather than being a primary subject of in-depth biological investigation itself.
The quinazolin-4-one core is a privileged structure known to interact with a variety of biological targets, most notably the ATP-binding sites of protein kinases. Derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3Ks), and other crucial signaling proteins. nih.govnih.gov However, the specific contribution and mechanistic details of a benzyloxy group at the 7-position remain largely uncharacterized in public domain research.
Molecular Mechanism of Action Studies
Comprehensive searches for molecular mechanism studies focusing solely on 7-(Benzyloxy)quinazolin-4(1H)-one did not yield specific data to fully address the following detailed aspects of its action.
Information regarding the specific binding interactions of this compound is not available in the reviewed literature. While studies on other quinazolin-4-one derivatives provide insights into potential binding behaviors, a direct analysis of this compound is absent.
There are no published studies detailing the binding mode of this compound. For the broader class of quinazolinone-based kinase inhibitors, the most common mechanism is ATP-competitive inhibition, where the molecule occupies the ATP-binding pocket of the target kinase. nih.gov For instance, certain quinazolin-4(3H)-one derivatives have been identified as ATP-competitive type-I inhibitors of EGFR kinase enzymes. Non-covalent binding is also a characteristic of some quinazolin-4-one inhibitors targeting other proteins, such as the SARS-CoV-2 main protease. nih.gov However, without specific experimental data like X-ray co-crystallography or kinetic assays for this compound, its precise binding mode remains speculative.
No studies have been published that identify the specific amino acid residues in a receptor that are critical for interacting with this compound. For context, research on other 4-anilino-quinazoline derivatives targeting EGFR has shown the importance of hydrogen bonds with key methionine residues (e.g., Met793) within the kinase domain. nih.gov The potential for the benzyloxy group at the C-7 position to form specific interactions is an area that would require dedicated molecular modeling and structural biology studies to elucidate.
While a closely related compound, 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, is noted for its use in developing anti-cancer agents through the inhibition of specific cellular pathways, detailed studies on how this compound alone disrupts these pathways are not available. chemimpex.com
There is no specific data from phosphorylation assays or other signal transduction studies for this compound. The broader family of quinazolinones is known to disrupt major oncogenic signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. nih.govnih.gov For example, some derivatives act as potent PI3K inhibitors, thereby blocking downstream signaling. nih.govnih.gov A definitive link between this compound and the modulation of such cascades has not been established.
The effect of this compound on the expression and degradation of specific proteins, such as Hypoxia-inducible factor-1α (HIF-1α), has not been reported. Other quinazolin-4-one analogues have been identified as inhibitors of HIF-1α accumulation under hypoxic conditions, a key target in cancer therapy. nih.govnih.gov These studies, however, have focused on derivatives with substitutions at other positions (e.g., the 2-position) of the quinazoline (B50416) ring, and their findings cannot be directly extrapolated to the 7-benzyloxy derivative without specific experimental validation. nih.gov
Computational and in Silico Approaches in Quinazolinone Research
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a quinazolinone derivative, and its biological target at an atomic level.
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding mode and affinity. For instance, docking studies have been crucial in elucidating the binding mechanisms of quinazolinone derivatives with various protein targets. In a study involving novel quinazolinone-1,2,3-triazole glycosides, docking simulations were performed to understand the binding characteristics and attractions between the most potent compounds and their target enzymes, EGFR and VEGFR-2. nih.gov Similarly, docking was used to study the interaction of quinazolinone derivatives with the PDE7A catalytic domain (PDB ID: 3G3N), where a grid was generated around the co-crystallized ligand to guide the docking of new compounds. nih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for ligand binding. For example, studies on MMP-13 inhibitors identified key residues like Ala238, Thr245, and Met253 as important for improving inhibitor activity and stability. rsc.org
Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, revealing the flexibility of both the ligand and the protein's binding pocket. researchgate.net For example, a 100 ns MD simulation of a quinazolinone derivative (compound 1f) complexed with PARP1 and STAT3 was used to investigate the dynamic behavior and stability of the protein-ligand complex, confirming its potential as a dual inhibitor. nih.gov MD simulations on a quinazolinone derivative with Topoisomerase II (PDB: 5ZAD) validated the strong binding affinity and stability of the complex, supporting its potential as an anticancer agent. researchgate.net These simulations can analyze parameters like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to highlight the flexibility of key residues within the binding site. researchgate.net
Table 1: Examples of Molecular Docking and Dynamics Studies on Quinazolinone Derivatives
| Derivative/Compound Class | Target Protein | PDB ID | Key Findings/Interactions |
|---|---|---|---|
| Quinazolinone derivative 5 | Topoisomerase II | 5ZAD | Stable binding validated by MD simulations, with key hydrogen bonds and hydrophobic interactions. researchgate.net |
| Quinazolinone derivative 5 | VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha | 3WZE, 3U6I, 1M17, 3ERT | MD simulations showed stable binding to multiple cancer-related targets through hydrogen bonding and π-π stacking. researchgate.net |
| Quinazolinone derivatives | Matrix Metalloproteinase-13 (MMP-13) | - | MD simulations revealed enhanced hydrogen bonding with Ser250 and Gly248 as crucial for activity. nih.gov |
| Quinazolinone derivative 1f | PARP1 and STAT3 | - | MD simulations (100 ns) and MM-GBSA calculations confirmed the potential for dual inhibition. nih.gov |
| Quinazolinone-1,2,3-triazole glycosides | EGFR and VEGFR-2 | - | Docking was used to explore binding mechanisms within the enzymes' binding pockets. nih.gov |
| Quinazoline (B50416) derivatives | Phosphodiesterase 7A (PDE7A) | 3G3N | Docking studies were performed using both standard and extra precision scoring to predict binding modes. nih.gov |
Pharmacophore Modeling for Ligand Design and Optimization
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential three-dimensional structural features that a molecule must possess to exert a specific biological activity. This approach is particularly valuable when the 3D structure of the target receptor is unknown.
A pharmacophore model is generated by aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govresearchgate.net Once developed and validated, this model serves as a 3D query for virtual screening of large compound databases to identify novel molecules with the desired activity profile. nih.gov
For example, a pharmacophore model was developed for a series of quinazolinone derivatives with anti-inflammatory activity. nih.govresearchgate.net This model helped to elucidate the structural insights necessary for their action. In another study, a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model (AAAHR_1) was developed based on known quinazoline-based acetylcholinesterase (AChE) inhibitors. nih.gov This validated model was then used as a filter in a virtual screening workflow to screen the ASINEX database, leading to the identification of three potential new AChE inhibitors for the treatment of Alzheimer's disease. nih.gov The design of novel EGFR inhibitors has also been guided by identifying common pharmacophoric features among existing tyrosine kinase inhibitors, leading to the synthesis of new quinazolin-4(3H)-one derivatives. tandfonline.com
Table 2: Application of Pharmacophore Modeling in Quinazolinone Research
| Application Area | Key Pharmacophore Features | Outcome |
|---|---|---|
| Anti-inflammatory agents | Not specified | Elucidation of structural insights for anti-inflammatory activity of 36 novel quinazolinone derivatives. nih.govresearchgate.net |
| Acetylcholinesterase (AChE) inhibitors | AAAHR_1 (3 H-bond acceptors, 1 H-bond donor, 1 aromatic ring) | Identification of three novel potent AChE inhibitors from a database screen. nih.gov |
| EGFR inhibitors | Not specified | Design of new quinazolin-4(3H)-one derivatives by identifying common features of existing inhibitors. tandfonline.com |
Computational Prediction of ADME Properties
The success of a drug candidate depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to reduce the high attrition rates of compounds in later developmental stages. In silico ADME prediction has become a standard practice, utilizing a variety of computational models. nih.gov
These prediction tools are often based on Quantitative Structure-Activity Relationship (QSAR) methods, which correlate molecular descriptors (e.g., topological, physicochemical, electronic) with experimental ADME data. nih.gov Machine learning algorithms, such as Gradient Boosting Decision Trees and deep learning models, are increasingly used to build robust predictive models from large datasets. github.com
For quinazolinone derivatives, computational tools are used to predict a range of ADME properties. For instance, in a study aimed at designing novel MMP-13 inhibitors, the pharmacokinetic properties of newly designed quinazolinone compounds were predicted using ADMET (ADME and Toxicity) screening. nih.gov Similarly, in the development of dual PARP1 and STAT3 inhibitors, the in silico ADMET characteristics of the designed quinazolinone derivatives were evaluated and found to be within the acceptable range. nih.gov These predictions help to prioritize compounds for synthesis and experimental testing, ensuring that resources are focused on candidates with a higher probability of success. nih.govgithub.com
Table 3: Commonly Predicted ADME Properties
| Property Class | Specific Parameter | Importance in Drug Development |
|---|---|---|
| A bsorption | Aqueous Solubility, Blood-Brain Barrier (BBB) Penetration | Affects bioavailability and ability to reach CNS targets. nih.goviapchem.org |
| D istribution | Plasma Protein Binding (%PPB) | Influences the amount of free drug available to act on the target. nih.govgithub.com |
| M etabolism | Liver Microsomal Stability | Determines the metabolic half-life of the compound. github.com |
| E xcretion | Efflux Ratio (e.g., MDR1-MDCK) | Indicates potential for active transport out of cells, affecting drug concentration. github.com |
Modeling Interactions with G-quadruplex Structures
G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. sioc-journal.cn These structures are often found in regions of the genome that are critical for cellular regulation, such as telomeres and the promoter regions of oncogenes like c-MYC, making them attractive targets for anticancer drug development. nih.govmdpi.com Small molecules that can bind to and stabilize G-quadruplexes can interfere with processes like telomere maintenance and oncogene transcription, thereby inhibiting cancer cell proliferation. sioc-journal.cnbohrium.com
Computational modeling plays a vital role in understanding and predicting the interactions between small molecules, including quinazoline derivatives, and G-quadruplexes. nih.gov These models help to quantify the stabilization energies of the ligand-G4 complexes, which can be directly correlated with biological activity. nih.gov Molecular docking and dynamics simulations are used to visualize how these ligands interact with the G4 structure, typically through π–π stacking interactions with the planar G-tetrads and electrostatic interactions with the phosphate (B84403) backbone. sioc-journal.cnmdpi.com
For example, modeling studies of pyridoquinazolinone derivatives with the c-MYC G-quadruplex revealed that the compounds bind by positioning themselves over the G-tetrads at both the 3' and 5' ends. mdpi.com The aromatic part of the ligand engages in π–π stacking with the guanine (B1146940) bases, while side chains can form electrostatic interactions with the phosphate groups. mdpi.com Such computational models are considered valuable tools for studying interaction energies and for the rational design of novel, potent G-quadruplex-targeting ligands. nih.govspringernature.com
Medicinal Chemistry and Drug Discovery Aspects
Lead Compound Identification and Optimization Strategies
Lead optimization is a critical phase in drug discovery that aims to refine the properties of an initial hit compound to produce a viable drug candidate. For quinazoline-based compounds, this process often involves modifying various positions on the heterocyclic ring system to improve efficacy, selectivity, and pharmacokinetic properties. nih.govyoutube.com The 7-benzyloxy group, in particular, serves as a key structural feature and a vector for modification in the design of novel therapeutic agents.
Strategies for optimization frequently focus on the structure-activity relationships (SAR) of the quinazoline (B50416) core. nih.gov For instance, modifications at the 6- and 7-positions of the quinazoline scaffold have been shown to significantly impact both the potency and selectivity of kinase inhibitors. researchgate.netnih.gov The entire molecular structure is not typically responsible for the drug's activity; instead, a specific part, the pharmacophore, interacts with the biological target. youtube.com The rest of the molecule consists of auxophoric groups which can be modified without a complete loss of activity, a common practice in lead optimization. youtube.com
Enhancing the cellular potency of quinazolinone-based compounds is a primary objective of lead optimization. This often involves synthetic modifications to increase the compound's inhibitory activity against a specific biological target.
Target-Specific Modifications: In the development of inhibitors for receptor-interacting protein kinases (RIPK), extensive modifications at positions 6 and 7 of the quinazoline core have led to potent and selective RIPK2 and dual RIPK2/3 inhibitors with nanomolar efficacy in cell-based assays. nih.gov
Introduction of Functional Groups: For quinazolinone derivatives targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), the introduction of 1,2,3-triazole and glycoside moieties has resulted in compounds with excellent cytotoxic potency against cancer cell lines like MCF-7 and HCT-116. nih.gov The hydroxylated glycoside derivatives, in particular, showed potent inhibition of EGFR. nih.gov
Structure-Activity Relationship (SAR) Guided Design: In a series of quinazolinone-7-carboxamides designed as soluble epoxide hydrolase (sEH) inhibitors, the substitution pattern of the thiobenzyl fragment and the nature of the amide group were found to be critical for inhibitory potency. nih.gov This SAR data guides further optimization to enhance activity.
| Compound | Target | Cell Line | Activity (IC50) | Source |
|---|---|---|---|---|
| ALX-171 | mGlu7 NAM | T-REx 293 | 6.14 µM | nih.gov |
| Glycoside 11 | EGFR | - | 0.35 µM | nih.gov |
| Glycoside 13 | EGFR | - | 0.31 µM | nih.gov |
| Glycoside 13 | VEGFR-2 | - | 3.20 µM | nih.gov |
| Compound 34 | sEH | - | 0.30 - 0.66 µM | nih.gov |
| AK-2 | hAChE/hBACE-1 | SH-SY5Y | Non-neurotoxic | nih.gov |
A crucial aspect of drug development is ensuring that a potent compound has favorable pharmacokinetic properties, including metabolic stability and oral bioavailability. Poor pharmacokinetics can terminate the development of an otherwise promising drug candidate. nih.gov
Improving Microsomal Stability: In the development of mGlu7 negative allosteric modulators, compound ALX-171, a quinazolinone derivative, exhibited significantly higher stability in liver microsomes and a lower intrinsic clearance compared to other tested compounds. nih.gov This enhanced stability contributed to its selection for further in vivo studies. nih.gov
Enhancing Bioavailability and CNS Exposure: For the same compound, ALX-171, pharmacokinetic studies in mice demonstrated a long half-life (T1/2 = 5.56 h) and the highest brain exposure (AUC0-t = 13.85 μM × h/L) among the tested analogues, indicating good bioavailability and ability to cross the blood-brain barrier. nih.gov
Structural Modifications for Better Pharmacokinetics: In a study aimed at developing inhibitors for SARS-CoV-2, N-substituted 2-aminoquinazolin-4-(3H)-one derivatives were designed to improve upon the poor in vivo pharmacokinetic profile of the initial lead compound. nih.gov The resulting N-acetyl derivative, compound 2b, showed the highest exposure in in vivo studies, making it a promising lead for further development. nih.gov Similarly, structural changes at the 6- and 7-positions of the quinazoline core of another compound were shown to boost both oral bioavailability and efficacy. researchgate.net
| Compound | Key Property | Value | Significance | Source |
|---|---|---|---|---|
| ALX-171 | Half-life (T1/2) | 5.56 h | Longest half-life in series | nih.gov |
| ALX-171 | Brain Exposure (AUC0-t) | 13.85 μM × h/L | Highest brain exposure in series | nih.gov |
| ALX-171 | Metabolic Stability | High | Low intrinsic clearance | nih.gov |
| Compound 2b | In vivo Exposure (AUC24h) | 41.57 µg∙h/mL | Highest exposure in series | nih.gov |
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel lead compounds by modifying the core structure of a known active molecule. nih.gov These techniques can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable toxicity profile. nih.govnih.gov
Scaffold Hopping from Thienopyrimidinones: In the search for novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H), researchers performed a scaffold hop from a thienopyrimidinone hit compound. nih.gov By replacing the thiophene (B33073) ring, a potential toxicophore, with a benzene (B151609) ring, they successfully generated a new series of highly active quinazolinone-based inhibitors. nih.gov
Bioisosteric Replacement for New Anti-Inflammatories: Bioisosteric replacement is a key tool in developing new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The replacement of one bioisostere with another can significantly alter molecular properties like size, shape, electron distribution, and lipophilicity, which in turn impacts biological activity and selectivity. nih.gov This principle has been applied to the quinazoline scaffold to create novel anti-inflammatory agents. nih.gov
General Application in Quinazoline Chemistry: The chemical diversity of quinazolines and their condensed derivatives makes them ideal candidates for scaffold hopping and bioisosteric replacement to generate novel compounds and expand pharmacological space. nih.gov
Development of Multi-Targeting Quinazolinone Derivatives
The complexity of diseases like cancer and Alzheimer's has spurred the development of multi-targeting agents that can modulate several biological pathways simultaneously. nih.govnih.gov The quinazoline scaffold has proven to be an excellent platform for creating such multi-targeted drugs. nih.govnih.gov
Alzheimer's Disease: A lead optimization strategy was used to design and synthesize a series of quinazoline derivatives as multi-targeting agents for Alzheimer's disease. nih.gov The most active compound, AK-2, demonstrated significant inhibitory activity against both human acetylcholinesterase (hAChE) and β-secretase (hBACE-1), two key enzymes in the pathology of the disease. nih.gov This compound also showed favorable blood-brain barrier permeability and an ability to inhibit amyloid-β aggregation. nih.gov
Cancer Therapy: Researchers have developed novel quinazolin-4-one derivatives that act as dual inhibitors of EGFR and VEGFR-2, two kinases crucial for tumor growth and angiogenesis. nih.gov This dual inhibition is a recognized strategy in cancer therapy, and several FDA-approved drugs containing the quinazoline core, such as erlotinib (B232) and gefitinib, target EGFR. nih.gov The development of compounds that also inhibit VEGFR-2 represents a promising multi-targeted approach. nih.gov
Kinase Inhibitors: The quinazoline core is central to the design of multi-kinase inhibitors. Structural modifications, particularly at the 6- and 7-positions, can yield compounds that inhibit a range of kinases, leading to effective anti-proliferative activity against various cancer cell lines. researchgate.net
| Compound Series | Disease Area | Targets | Key Findings | Source |
|---|---|---|---|---|
| AK-Series (e.g., AK-2) | Alzheimer's Disease | hAChE, hBACE-1 | Dual inhibition, favorable BBB permeation, Aβ aggregation inhibition. | nih.gov |
| Triazole-Glycosides (e.g., 13) | Cancer | EGFR, VEGFR-2 | Potent dual inhibition; compound 13 showed IC50 values of 0.31 µM (EGFR) and 3.20 µM (VEGFR-2). | nih.gov |
Preclinical Evaluation and Future Research Directions
In Vitro Pharmacological Assessment in Relevant Cell Lines
The in vitro evaluation of quinazolin-4(1H)-one derivatives has revealed a wide range of biological activities, primarily centered on the inhibition of key enzymes in cellular signaling and cytotoxicity against cancer cell lines.
Derivatives of the quinazolin-4(1H)-one scaffold have been extensively evaluated for their inhibitory activity against various protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.
Tyrosine Kinase Inhibition: Many quinazolin-4(1H)-one derivatives have been identified as potent inhibitors of multiple tyrosine kinases. For instance, certain derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov Some compounds within this class act as dual inhibitors of EGFR and VEGFR-2. nih.gov The well-known anticancer drugs gefitinib, erlotinib (B232), and lapatinib, which are potent tyrosine kinase inhibitors, feature the quinazoline (B50416) core structure. nih.govnih.gov
Other Kinase Inhibition: Beyond the EGFR family, quinazolin-4(1H)-one derivatives have been investigated as inhibitors of other kinases. For example, some have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A, which are key regulators of the cell cycle. nih.govnih.gov Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.org
Other Enzymes: The quinazolinone scaffold has also been explored for its inhibitory potential against other enzyme classes. For example, some derivatives have been synthesized and evaluated as inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a target for antiviral and anticancer therapies.
Consistent with their enzymatic inhibitory profiles, quinazolin-4(1H)-one derivatives have demonstrated significant effects in various cell-based functional assays, most notably in cancer cell lines.
Antiproliferative and Cytotoxic Activity: A large number of quinazolin-4(1H)-one derivatives have been screened for their cytotoxic effects against a wide array of human cancer cell lines. These include lines for breast cancer (MCF-7), ovarian cancer (A2780), lung cancer (H460, H1975), colon cancer (HT29, HCT-116), glioblastoma (U87, SJ-G2), and others. nih.govnih.govrsc.orgnih.gov Many of these compounds have exhibited potent, broad-spectrum cytotoxic activity, with some showing sub-micromolar growth inhibition values. rsc.orgnih.gov For example, certain 2-styrylquinazolin-4(3H)-one derivatives have shown GI50 values below 50 nM in several cancer cell lines. nih.gov
Cell Cycle Analysis: Mechanistic studies have shown that the cytotoxic effects of some quinazolin-4(1H)-one derivatives are associated with their ability to induce cell cycle arrest, often at the G2/M phase. semanticscholar.org This effect is consistent with the inhibition of targets like Aurora Kinase A and tubulin polymerization. nih.govrsc.org
Apoptosis Induction: In addition to cell cycle arrest, many quinazolin-4(1H)-one derivatives have been shown to induce apoptosis in cancer cells. mdpi.com
Other Functional Assays: The versatility of the quinazolinone scaffold is highlighted by its exploration in other cell-based assays. For example, derivatives have been evaluated as negative allosteric modulators of the mGlu7 receptor in recombinant cell lines, indicating potential applications in neuroscience. nih.gov
Table 1: Cytotoxicity of Selected Quinazolin-4(1H)-one Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| A series of quinazolin-4(3H)-one hydrazides | MCF-7 (Breast) | 0.14 - 0.84 | nih.gov |
| A series of quinazolin-4(3H)-one hydrazides | A2780 (Ovarian) | 0.14 - 3.00 | nih.gov |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon) | <0.05 | nih.gov |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | U87 (Glioblastoma) | <0.05 | nih.gov |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (Ovarian) | <0.05 | nih.gov |
| Quinazolinone-1,2,3-triazole-glycoside hybrids | HCT-116 (Colon) | 2.90 - 6.40 | nih.gov |
| Quinazolinone-1,2,3-triazole-glycoside hybrids | MCF-7 (Breast) | 5.70 - 8.10 | nih.gov |
| Quinazoline-sulfonamide derivative (4d) | Jurkat (Leukemia) | 4.2 | semanticscholar.org |
| Quinazoline-sulfonamide derivative (4d) | THP-1 (Leukemia) | 4.6 | semanticscholar.org |
In Vivo Efficacy Studies in Animal Disease Models (e.g., Xenograft Models)
While in vitro studies provide valuable initial data, in vivo evaluation in animal models is crucial for assessing the therapeutic potential of any new compound. For the quinazolin-4(1H)-one class, several derivatives have advanced to this stage of preclinical testing, often in the context of oncology.
For instance, novel covalent quinazoline inhibitors have been evaluated for their in vivo antitumor efficacy in NCI-H1975 mice xenografts, a model for non-small cell lung cancer (NSCLC). nih.gov These studies are critical for determining a compound's ability to inhibit tumor growth in a living organism and for gathering preliminary pharmacokinetic and pharmacodynamic data.
Similarly, other quinazolin-4-one derivatives have been tested in animal models of antipsychotic-like activity, assessing their effects on positive, negative, and cognitive symptoms of schizophrenia. nih.gov
It is crucial to emphasize that there are no publicly available in vivo efficacy studies specifically for 7-(benzyloxy)quinazolin-4(1H)-one. Such studies would be essential to determine its potential for development as a therapeutic agent.
Current Limitations and Unaddressed Research Questions
Despite the promising biological activities of the quinazolin-4(1H)-one scaffold, several limitations and unanswered questions remain.
Specificity and Off-Target Effects: While many derivatives show potent activity against their intended targets, selectivity can be a concern. Inhibition of multiple kinases, while potentially beneficial in some contexts, can also lead to off-target toxicities. Detailed kinome-wide profiling is often necessary to fully characterize the selectivity of new inhibitors.
Pharmacokinetic Properties: Poor solubility and unfavorable pharmacokinetic profiles are common challenges in drug development. For some quinazolin-4(1H)-one derivatives, issues with solubility and metabolic stability have been reported. nih.gov The synthesis of derivatives often requires strategies to improve these properties. nih.gov
Synthetic Challenges: The synthesis of certain substituted quinazolin-4(1H)-ones can be complex, sometimes requiring protection of functional groups and harsh reaction conditions, which can limit the feasibility of large-scale production. nih.gov
Lack of Data for Specific Analogs: As is the case for this compound, a significant number of synthesized derivatives are only characterized at a preliminary stage. A lack of comprehensive preclinical data, including in vivo efficacy and detailed mechanistic studies, for many of these compounds hinders their further development.
Key unaddressed research questions include the precise molecular targets of many of the more broadly cytotoxic derivatives and the mechanisms underlying their selectivity for cancer cells over normal cells.
Perspectives on Novel Therapeutic Applications and Chemical Biology Probes
The quinazolin-4(1H)-one scaffold continues to be a highly valuable starting point for the development of new therapeutic agents and research tools.
Novel Therapeutic Applications: The primary focus of research on this scaffold remains in oncology, with ongoing efforts to develop inhibitors with improved selectivity, potency, and resistance-breaking capabilities. nih.govnih.gov Beyond cancer, the demonstrated activity of derivatives against targets like mGlu7 receptors and their anti-inflammatory potential suggest that this scaffold could be exploited for the treatment of neurological and inflammatory diseases. nih.govnih.gov
Chemical Biology Probes: The ability of quinazolin-4(1H)-one derivatives to potently and selectively inhibit specific enzymes makes them valuable as chemical biology probes. These probes are essential tools for dissecting the roles of individual proteins in complex biological pathways. For example, highly selective inhibitors of specific kinases can be used to validate these kinases as drug targets and to explore the downstream consequences of their inhibition in cells and organisms. The development of a chemical probe for the zinc-finger ubiquitin-binding domain of HDAC6 from a quinazolinone scaffold highlights this potential. biorxiv.org The commercially available 7-(benzyloxy)-6-methoxyquinazolin-4(1H)-one serves as a biochemical reagent, likely as a starting material for the synthesis of more complex probes or drug candidates. chemimpex.commedchemexpress.com The development of a specific and potent probe based on the this compound structure could be a valuable future research direction.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-(Benzyloxy)quinazolin-4(1H)-one and its derivatives?
- Methodology :
- Nucleophilic substitution : React 7-fluoroquinazolin-4(1H)-one with benzyl alcohol derivatives under basic conditions. For example, 7-fluoro-4-quinazolinone reacts with 1,3-propanediol to yield 7-(3-hydroxypropoxy) derivatives with ~92% efficiency .
- Oxidative coupling : Use benzyl alcohol and 2-aminobenzamide under oxygen as a green oxidant and t-BuONa as a base (120°C, 24 h), achieving up to 84% yield .
- Cyclization : Condense anthranilic acid derivatives with substituted amines or aldehydes. For example, cyclization of 2-aminobenzamide with benzaldehyde derivatives forms the quinazolinone core .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology :
- IR spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1670 cm⁻¹ for the quinazolinone ring) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How do substituents influence the melting points of quinazolinone derivatives?
- Data Analysis :
| Substituent (Position) | Melting Point (°C) | Reference |
|---|---|---|
| 4-Methylbenzylamino (2-) | 148–150 | |
| 3,4-Dichlorophenylamino (2-) | 191–193 | |
| 4-Nitrophenylamino (2-) | 175–177 |
- Trend : Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points due to enhanced intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of quinazolinone derivatives?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions .
- Catalyst/base tuning : t-BuONa promotes oxidative coupling by deprotonating intermediates .
- Temperature control : Prolonged heating (e.g., 24 h at 120°C) ensures complete conversion in multi-step reactions .
Q. How should researchers resolve contradictions in spectral data during structural validation?
- Methodology :
- Cross-validation : Combine IR, NMR, and MS to confirm functional groups and connectivity .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for ambiguous cases .
- Crystallography : Single-crystal X-ray diffraction resolves complex stereochemical ambiguities .
Q. What green chemistry strategies are effective for synthesizing quinazolinones?
- Methodology :
- Metal-free catalysis : Use KOH/DMSO systems for tandem cyclization-oxidation reactions .
- Oxygen as an oxidant : Replace toxic oxidants (e.g., KMnO₄) with O₂ in oxidative coupling, reducing waste .
- Solvent-free conditions : Microwave-assisted reactions minimize solvent use and energy consumption .
Q. How can substituent effects guide the design of bioactive quinazolinone derivatives?
- Methodology :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) to enhance antimicrobial activity .
- Bioisosteric replacement : Replace phenyl rings with heterocycles (e.g., pyridine) to improve solubility and target affinity .
- Pharmacophore mapping : Use docking studies to prioritize substituents that interact with biological targets (e.g., bacterial enzymes) .
Q. What mechanistic pathways explain the formation of quinazolinones via oxidative coupling?
- Proposed Mechanism :
Oxidation : Benzyl alcohol → benzaldehyde under basic conditions .
Condensation : Benzaldehyde reacts with 2-aminobenzamide to form an imine intermediate.
Cyclization : Intramolecular nucleophilic attack forms the dihydroquinazolinone core.
Dehydrogenation : Oxidation yields the aromatic quinazolinone structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
